REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[CH3:12].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:16]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:16]=1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:12] |f:2.3.4,5.6,^1:45,47,66,85|
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Name
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|
Quantity
|
3 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)C
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Name
|
|
Quantity
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2.62 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)OC)B(O)O
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Name
|
|
Quantity
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9.05 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
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Smiles
|
O
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Name
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|
Quantity
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1.51 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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4.19 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 60° C. for one hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 hours
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Duration
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6 h
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Type
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FILTRATION
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Details
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filtered through a pad of CELITE which
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Type
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WASH
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Details
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was further washed with toluene (200 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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WASH
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Details
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The organic layer was washed with sat. aq. NaHCO3 (100 mL), water (100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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then dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CONCENTRATION
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Details
|
After concentration in vacuo
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Type
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WASH
|
Details
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the aqueous phase was washed with Ethyl acetate
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Type
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CONCENTRATION
|
Details
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The solution was concentrated to ca. 80 mL
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Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=CC(=C1)OC)C1=C(C=C(C=C1)C(=O)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |